3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of multicomponent reactions, which improve atom economy and yield . For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. The use of environmentally friendly methods and catalysts is emphasized to ensure sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: H₂O₂, TBHP
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For instance, it may act on neurotransmitter systems, influencing neuronal signaling and offering potential neuroprotective benefits .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline: A derivative with distinct biological activities.
Uniqueness
3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H22N2/c1-11(2)14(9-15)16-8-7-12-5-3-4-6-13(12)10-16/h3-6,11,14H,7-10,15H2,1-2H3 |
InChI Key |
RCCFGZZNNHSKTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.